molecular formula C8H11NO2 B13525808 2-[(1R)-1-aminoethyl]benzene-1,4-diol CAS No. 1228566-53-7

2-[(1R)-1-aminoethyl]benzene-1,4-diol

Cat. No.: B13525808
CAS No.: 1228566-53-7
M. Wt: 153.18 g/mol
InChI Key: CIMLGYQRAUWPCM-RXMQYKEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R)-1-aminoethyl]benzene-1,4-diol typically involves the reduction of the corresponding nitro compound or the amination of the corresponding hydroxy compound. One common method is the catalytic hydrogenation of 2-[(1R)-1-nitroethyl]benzene-1,4-diol using a palladium catalyst under hydrogen gas .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-1-aminoethyl]benzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1R)-1-aminoethyl]benzene-1,4-diol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a model compound for enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[(1R)-1-aminoethyl]benzene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in redox reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1R)-1-aminoethyl]benzene-1,4-diol is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. This functional group allows for additional reactivity and interactions compared to its simpler dihydroxybenzene counterparts .

Properties

CAS No.

1228566-53-7

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]benzene-1,4-diol

InChI

InChI=1S/C8H11NO2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5,10-11H,9H2,1H3/t5-/m1/s1

InChI Key

CIMLGYQRAUWPCM-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)O)O)N

Canonical SMILES

CC(C1=C(C=CC(=C1)O)O)N

Origin of Product

United States

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